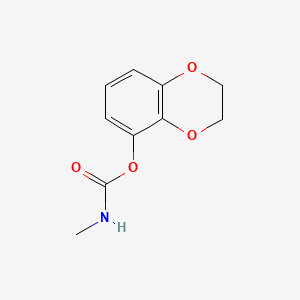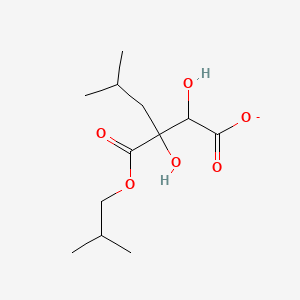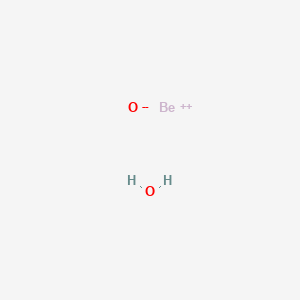
Beryllium;oxygen(2-);hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beryllium;oxygen(2-);hydrate, commonly referred to as beryllium oxide hydrate, is an inorganic compound with the chemical formula BeO·xH₂O. This compound is known for its high thermal conductivity, electrical insulation properties, and high melting point. Beryllium oxide hydrate is typically found in its hydrated form, which means it contains water molecules within its crystal structure.
準備方法
Synthetic Routes and Reaction Conditions
Beryllium oxide hydrate can be synthesized through several methods:
Calcination of Beryllium Carbonate: Beryllium carbonate is heated to high temperatures to decompose it into beryllium oxide and carbon dioxide. The beryllium oxide is then hydrated to form beryllium oxide hydrate.
Dehydration of Beryllium Hydroxide: Beryllium hydroxide is dehydrated by heating it to form beryllium oxide, which is then hydrated.
Ignition of Metallic Beryllium: Metallic beryllium is ignited in the presence of oxygen to form beryllium oxide, which is subsequently hydrated.
Industrial Production Methods
Industrial production of beryllium oxide hydrate typically involves the sulfate method, where beryl (a beryllium-containing mineral) is mixed with calcite and smelted in an electric arc furnace at high temperatures. The resulting beryllium vitreous body is then processed with sulfuric acid to convert beryllium and aluminum oxides into water-soluble sulfates. After several purification steps, beryllium hydroxide is precipitated and then calcined to form beryllium oxide, which is hydrated to obtain beryllium oxide hydrate .
化学反応の分析
Types of Reactions
Beryllium oxide hydrate undergoes several types of chemical reactions:
Oxidation: Beryllium oxide can be oxidized to form beryllium peroxide under specific conditions.
Reduction: Beryllium oxide can be reduced to metallic beryllium using strong reducing agents.
Substitution: Beryllium oxide can react with halogens to form beryllium halides.
Common Reagents and Conditions
Oxidation: Requires high pressure and temperature, often using oxygen or ozone as the oxidizing agent.
Reduction: Typically involves the use of strong reducing agents like magnesium or aluminum at high temperatures.
Substitution: Halogenation reactions are carried out using halogen gases like chlorine or fluorine at elevated temperatures.
Major Products
Oxidation: Beryllium peroxide (BeO₂)
Reduction: Metallic beryllium (Be)
Substitution: Beryllium halides (e.g., BeCl₂, BeF₂)
科学的研究の応用
Beryllium oxide hydrate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its high thermal stability and conductivity.
Biology: Studied for its interactions with biomolecules and its potential effects on biological systems.
Medicine: Investigated for its potential use in medical imaging and radiation therapy due to its high radiation resistance.
Industry: Utilized in the production of ceramics, nuclear reactors, and electronic devices due to its excellent thermal and electrical properties
作用機序
The mechanism by which beryllium oxide hydrate exerts its effects involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
- Magnesium oxide (MgO)
- Calcium oxide (CaO)
- Strontium oxide (SrO)
- Barium oxide (BaO)
Comparison
Beryllium oxide hydrate is unique due to its combination of high thermal conductivity, electrical insulation properties, and high melting point. Unlike other similar compounds, beryllium oxide hydrate has a higher thermal conductivity than most metals and is more resistant to thermal shock. Additionally, its toxicity and potential health effects make it distinct from other alkaline earth metal oxides .
特性
分子式 |
BeH2O2 |
|---|---|
分子量 |
43.027 g/mol |
IUPAC名 |
beryllium;oxygen(2-);hydrate |
InChI |
InChI=1S/Be.H2O.O/h;1H2;/q+2;;-2 |
InChIキー |
RUMMPCFRJPVVGG-UHFFFAOYSA-N |
正規SMILES |
[Be+2].O.[O-2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


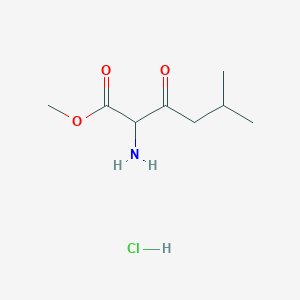
![1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime](/img/structure/B13738413.png)
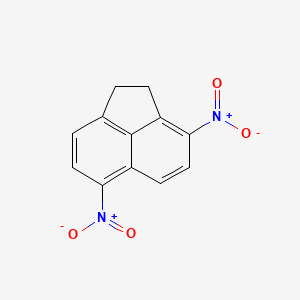
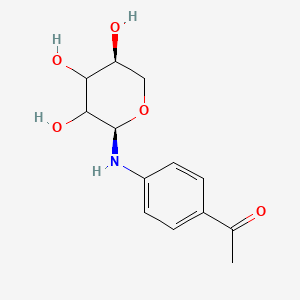
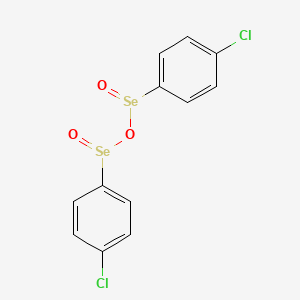
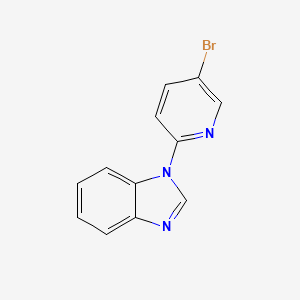
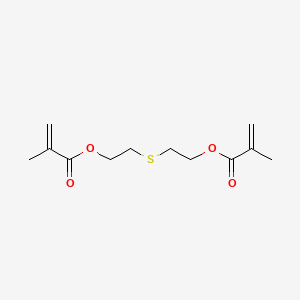
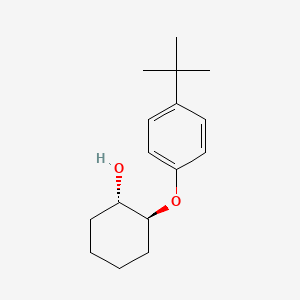
![4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride](/img/structure/B13738454.png)
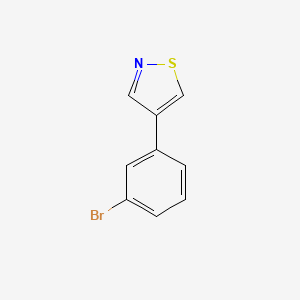
![5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738470.png)
